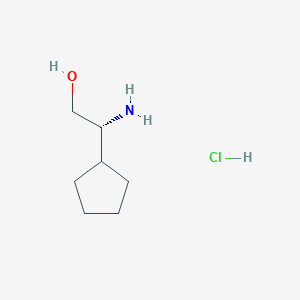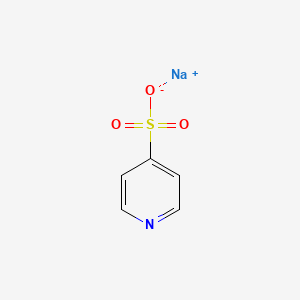
Sodium pyridine-4-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium pyridine-4-sulfonate is an organosulfur compound with the molecular formula C5H4NNaO3S. It is a sodium salt of pyridine-4-sulfonic acid and is known for its solubility in water and its use in various chemical reactions and industrial applications. This compound is particularly valued for its role as a building block in the synthesis of more complex organosulfur compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium pyridine-4-sulfonate can be synthesized through the sulfonation of pyridine. The process typically involves the reaction of pyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Análisis De Reacciones Químicas
Types of Reactions: Sodium pyridine-4-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to form sulfinate salts.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyridine-4-sulfonic acid.
Reduction: Pyridine-4-sulfinate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium pyridine-4-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds, including sulfonamides and sulfones.
Biology: It serves as a reagent in biochemical assays and as a stabilizer for certain enzymes.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is utilized in the production of dyes, pigments, and surfactants due to its ability to modify the properties of these materials.
Mecanismo De Acción
The mechanism by which sodium pyridine-4-sulfonate exerts its effects is primarily through its sulfonate group, which can participate in various chemical reactions. The sulfonate group is highly reactive and can form strong bonds with other molecules, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application, but generally, the sulfonate group enhances the reactivity and stability of the compound it is part of.
Comparación Con Compuestos Similares
- Sodium pyridine-3-sulfonate
- Sodium pyridine-2-sulfonate
- Sodium benzenesulfonate
Comparison: Sodium pyridine-4-sulfonate is unique due to the position of the sulfonate group on the pyridine ring. This positional isomerism affects its reactivity and the types of reactions it can undergo. For example, sodium pyridine-3-sulfonate and sodium pyridine-2-sulfonate have different reactivity profiles and are used in different applications. Sodium benzenesulfonate, while similar in having a sulfonate group, lacks the nitrogen atom in the ring, which significantly alters its chemical properties and applications.
Propiedades
Fórmula molecular |
C5H4NNaO3S |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
sodium;pyridine-4-sulfonate |
InChI |
InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-1-3-6-4-2-5;/h1-4H,(H,7,8,9);/q;+1/p-1 |
Clave InChI |
TXPCWCLOELZHBM-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=CC=C1S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


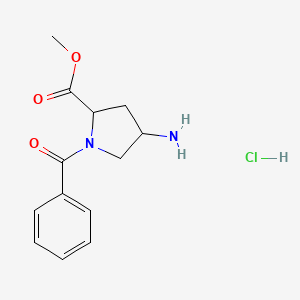
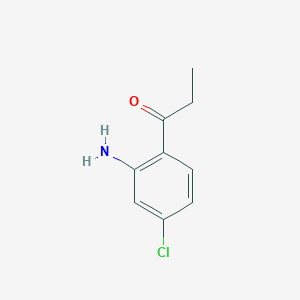
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)
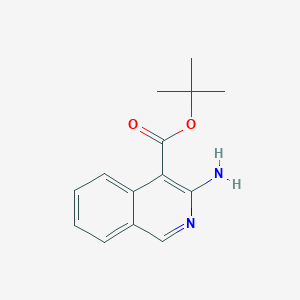
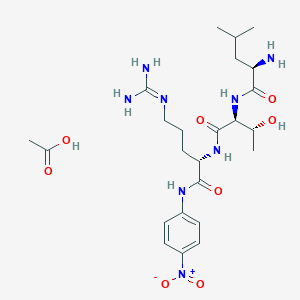

![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)

![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
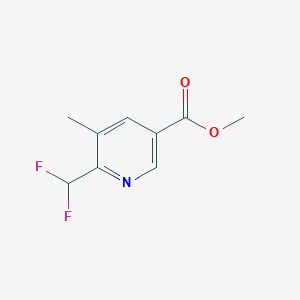
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
